REACTION_CXSMILES
|
O.NN.[CH3:4][C:5]1([CH3:20])[CH2:11][CH2:10][C:9](=[O:12])[NH:8][C:7]2[CH:13]=[CH:14][C:15]([N+:17]([O-])=O)=[CH:16][C:6]1=2>[Pd].C(O)C>[NH2:17][C:15]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=[O:12])[CH2:10][CH2:11][C:5]([CH3:20])([CH3:4])[C:6]=2[CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
171 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(NC(CC1)=O)C=CC(=C2)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
62 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heated
|
Type
|
CUSTOM
|
Details
|
reaction to 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CUSTOM
|
Details
|
reaction through Celite
|
Type
|
CUSTOM
|
Details
|
purified by normal phase silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 90/10/1 CH2Cl2/MeOH/NH4OH
|
Type
|
CUSTOM
|
Details
|
to obtain an off-white solid
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(NC(CCC2(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |